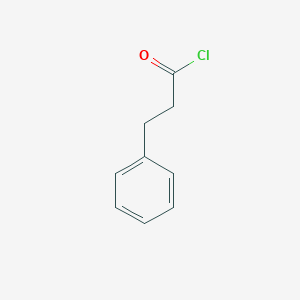

3-Phenylpropanoyl chloride

Description

3-Phenylpropanoyl chloride (CAS 645-45-4), also known as hydrocinnamoyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol . It is synthesized via the reaction of 3-phenylpropionic acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity . This compound is widely used in organic synthesis, particularly in nucleoside protection , acaricide development , and the preparation of amides, diarylheptanoids, and antitumor agents . Its phenyl group stabilizes the carbonyl via conjugation, enhancing electrophilicity while retaining moisture sensitivity typical of acyl chlorides .

Propriétés

IUPAC Name |

3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEILWXBDBCWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060947 | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-45-4 | |

| Record name | Benzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylpropionyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69V26X8SZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Thionyl chloride (SOCl₂) reacts with 3-phenylpropanol in the presence of pyridine as a catalyst. The reaction proceeds via nucleophilic substitution, where SOCl₂ converts the hydroxyl group of 3-phenylpropanol into a chloride, forming 3-phenylpropanoyl chloride and releasing SO₂ and HCl gases.

Key Steps

-

Chlorination :

-

Workup :

Optimization and Yield

Table 1: Reaction Parameters for Thionyl Chloride Method

| Parameter | Value/Description | Source |

|---|---|---|

| Molar Ratio (SOCl₂:Alcohol) | 1.05:1 | |

| Catalyst Loading | 4–6 wt% pyridine | |

| Temperature Range | 50–90°C | |

| Distillation Pressure | −0.098 MPa | |

| Purity | ≥99.8% |

Direct Chlorination of 3-Phenylpropanoic Acid

Reaction with Thionyl Chloride or Oxalyl Chloride

3-Phenylpropanoic acid is treated with excess SOCl₂ or oxalyl chloride under reflux. This method bypasses alcohol intermediates, directly acylating the carboxylic acid.

Procedure

Comparative Analysis

-

Advantages : High purity, minimal by-products.

Table 2: Acid-to-Acid Chloride Conversion Metrics

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Molar Ratio (Cl Agent:Acid) | 3:1 | 2:1 |

| Typical Yield | 63–83% | 70–85% |

| Reaction Time | 3–10 h | 2–5 h |

| By-Products | SO₂, HCl | CO, CO₂ |

Catalytic Methods Using Transition Metals

Palladium-Catalyzed Carbonylation

Palladium(II) chloride catalyzes the carbonylation of styrene derivatives with CO and HCl at 200°C, forming this compound.

Reaction Scheme :

Key Insights

Industrial-Scale Synthesis

Continuous Flow Reactor Design

A 2024 patent highlights a continuous flow system for scalable production:

-

Throughput : 500 kg/day.

-

Key Features :

Table 3: Industrial vs. Laboratory Methods

| Parameter | Industrial Process | Laboratory Process |

|---|---|---|

| Catalyst Recovery | 95% pyridine recycled | Single-use catalyst |

| Reaction Scale | 100–500 L batches | 0.1–5 L batches |

| Energy Efficiency | 30% higher (flow reactors) | Conventional heating |

Analyse Des Réactions Chimiques

3-Phenylpropanoyl chloride undergoes various chemical reactions, including:

Acylation Reactions: It reacts with amines, alcohols, and phenols to form amides, esters, and phenyl esters, respectively. .

Reduction Reactions: The compound can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as ammonia or primary amines to form corresponding amides.

Applications De Recherche Scientifique

Organic Synthesis

3-Phenylpropanoyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions enables chemists to create a wide array of derivatives, which are essential in pharmaceutical development and agrochemical production.

Example Applications:

- Synthesis of Pharmaceuticals: It is utilized in creating compounds that exhibit therapeutic properties, particularly in anti-inflammatory and analgesic drugs.

- Agrochemicals: The compound is involved in synthesizing herbicides and insecticides.

Biological Applications

In biological research, this compound is used for modifying biomolecules. The acylation process can enhance the stability and activity of proteins and peptides.

Case Studies:

- Protein Modification: Research indicates that acylation can affect enzyme activity and protein interactions, which are vital for cellular functions.

- Drug Development: The compound has been investigated as a precursor for synthesizing new drug candidates targeting various diseases, including cancer.

Industrial Applications

In industrial settings, this compound finds use in producing specialty chemicals. Its reactivity allows it to be incorporated into formulations for:

- Fragrances: Used as an intermediate in synthesizing aromatic compounds.

- Polymers: Acts as a monomer or modifier to enhance material properties.

Mécanisme D'action

The mechanism of action of 3-Phenylpropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing chlorine atom .

Comparaison Avec Des Composés Similaires

3-Phenylbutanoyl Chloride

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- Structural Difference: Contains an additional methyl group (-CH₂-) in the aliphatic chain compared to 3-phenylpropanoyl chloride.

- Synthesis: Likely derived from 3-phenylbutanoic acid and thionyl chloride, analogous to the synthesis of this compound .

Phenylacetyl Chloride

- Molecular Formula : C₈H₇ClO

- Structural Difference : Shorter aliphatic chain (two carbons) with a direct phenyl-carbonyl linkage.

- Reactivity : The absence of a methylene spacer reduces steric hindrance, increasing electrophilicity at the carbonyl carbon.

- Applications: Used in synthesizing amides (e.g., in ), but derivatives of this compound often exhibit enhanced acaricidal activity due to improved hydrophobic interactions .

α-Methoxy-α-Trifluoromethylphenylacetyl Chloride

- Molecular Formula : C₁₀H₇ClF₃O₂

- Structural Difference : Features a trifluoromethyl (-CF₃) and methoxy (-OCH₃) group on the α-carbon, introducing steric and electronic effects.

- Applications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in chiral synthesis and pharmaceuticals .

3-Chloropropionyl Chloride

- Molecular Formula : C₃H₄Cl₂O

- Structural Difference: A simple, non-aromatic acyl chloride with a chlorine atom on the β-carbon.

- Reactivity: Less stabilized by resonance than this compound, leading to higher reactivity in nucleophilic acyl substitutions.

- Applications : Primarily used in industrial polymer and agrochemical synthesis, lacking the biological target specificity seen in phenyl-substituted analogs .

Comparative Data Table

Activité Biologique

3-Phenylpropanoyl chloride, a compound derived from phenylpropanoic acid, has garnered attention for its potential biological activities. This article explores its antimicrobial properties, synthetic applications in medicinal chemistry, and interactions with biological targets, supported by relevant case studies and research findings.

This compound is an acyl chloride that can be synthesized from 3-phenylpropanoic acid through chlorination. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chlorinated derivatives of 3-phenylpropanoic acid. A study published in Nature reported that specific chlorinated derivatives exhibited significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chlorinated Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32 µg/mL |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 µg/mL |

| 3-Phenylpropanoic acid | Candida albicans | 64 µg/mL |

These findings suggest that the introduction of chlorine substituents enhances the antimicrobial efficacy of the parent compound.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been utilized as a precursor for synthesizing various bioactive compounds. For instance, it has been employed in the construction of diastereomeric lactones used as inhibitors for HIV-1 protease . The ability to modify the compound's structure allows for the exploration of its pharmacological potential.

Case Studies on Biological Activity

- Acaricidal Activity : A study evaluated a series of 3-aryl propionic esters, including derivatives of this compound, for their acaricidal activity against Psoroptes cuniculi. The results indicated that certain modifications to the ester group significantly influenced biological activity, with some compounds showing effective mortality rates at low concentrations .

- Inhibition of AKR1C Enzymes : Research has also focused on the role of related compounds in inhibiting aldo-keto reductase (AKR) enzymes, which are implicated in various cancer types. It was found that certain derivatives could potentiate the effects of chemotherapeutic agents by inhibiting AKR1C3, leading to enhanced cytotoxicity against cancer cell lines . This highlights the potential for developing therapeutic agents based on structural analogs of this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-phenylpropanoyl chloride in laboratory settings?

this compound is typically synthesized via the reaction of 3-phenylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is conducted under anhydrous conditions, often in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with catalytic dimethylformamide (DMF) to enhance reactivity. The mixture is refluxed until gas evolution ceases, followed by distillation or rotary evaporation to isolate the product. Purity is confirmed by elemental analysis (e.g., C: 62.09%, H: 3.78%, Cl: 21.01%) and chromatographic methods such as RP-HPLC .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 2.75–3.29 ppm (m, CH₂ groups), δ 7.22–7.32 ppm (m, aromatic protons) .

- IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretching of acyl chloride).

- Chromatography :

- RP-HPLC : Methanol:water (60:40) at 1 mL/min flow rate, retention time (tR) ~5.05 min with >90% purity .

- Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.05% deviation .

Advanced Research Questions

Q. What strategies are employed to mitigate side reactions when using this compound in acylation reactions?

Side reactions such as hydrolysis or undesired nucleophilic substitutions are minimized by:

- Strict anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) purging .

- Temperature control : Reactions conducted at 0–5°C for sensitive substrates (e.g., aminobenzamides) to reduce reactivity with moisture .

- Solvent selection : Polar aprotic solvents (e.g., pyridine) act as both solvent and acid scavenger, neutralizing HCl byproducts .

- Catalytic DMAP : Accelerates acylation kinetics, reducing exposure time to moisture .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitution reactions?

The phenyl group adjacent to the carbonyl introduces steric hindrance, which:

- Reduces reaction rates with bulky nucleophiles (e.g., tertiary amines), requiring elevated temperatures or prolonged reaction times .

- Enhances selectivity : Prefers smaller, less hindered nucleophiles (e.g., primary amines over secondary) in competitive reactions .

- Impacts crystal packing : Observed in X-ray structures of derivatives, where steric effects dictate molecular conformation and intermolecular interactions .

Q. How can researchers resolve contradictions in reported purity data for this compound derivatives?

Discrepancies in purity (e.g., 90.20% vs. 91.49% by RP-HPLC) may arise from:

- Chromatographic parameters : Column type (C18 vs. C8), detection wavelength (250 nm vs. 254 nm), or mobile phase ratios .

- Sample preparation : Residual solvents or moisture during analysis can skew results. Drying under vacuum (0.1 mmHg, 24 h) is critical .

- Synthetic batches : Variability in starting material quality (e.g., 3-phenylpropanoic acid purity) or reaction completion monitoring (TLC vs. in-situ IR) .

Methodological Considerations

Q. What experimental protocols are recommended for synthesizing 4-benzyl-1,3-oxazole derivatives using this compound?

- Step 1 : React this compound (1.1 eq) with aminobenzamide (1.0 eq) in pyridine at 0–5°C for 24 h .

- Step 2 : Quench with ice-water, filter the precipitate, and recrystallize from ethanol/water (70:30) .

- Step 3 : Validate via ¹H NMR (absence of NH₂ peaks at δ 5.5–6.0 ppm) and LC-MS (m/z 310.31 for [M+H]⁺) .

Q. How is cytotoxicity assessed for this compound-derived compounds?

- Cell lines : MCF-7 (breast cancer) and HepG2 (liver cancer) incubated with derivatives (1–100 μM) for 48 h .

- Assay : MTT assay measuring IC₅₀ values; data normalized to controls (e.g., doxorubicin as a reference) .

- Statistical analysis : EC₅₀ calculated using nonlinear regression (GraphPad Prism), with significance set at p < 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.